molecular formula C13H17FN2O B5868466 1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone

Cat. No.: B5868466
M. Wt: 236.28 g/mol
InChI Key: NKBLOSZHNWYFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanone group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The fluorophenyl group enhances its binding affinity to these receptors, leading to potential pharmacological effects. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]ethanone is unique due to the presence of both the fluorophenyl and ethanone groups, which contribute to its distinct pharmacological profile. This combination of functional groups enhances its binding affinity and specificity for certain receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(14)5-3-12/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBLOSZHNWYFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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